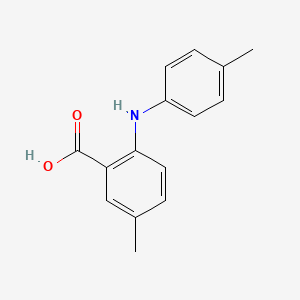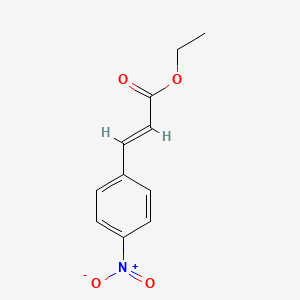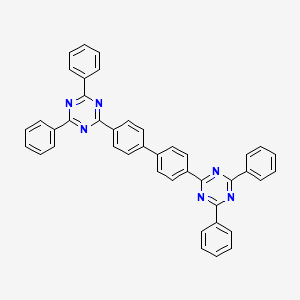
4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl
描述
4,4'-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C42H28N6 and its molecular weight is 616.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl, also known as BTB, is the electron transport layer in organic light-emitting devices . This compound exhibits higher electron mobility , making it an effective electron transport material.
Mode of Action
BTB is composed of electron donor and acceptor moieties . These are connected in such a way that intra- and intermolecular charge transfer (CT) states can be induced through exciplex-like interactions between the same emitters . This interaction facilitates the efficient injection and transport of negative charges (electrons) from the cathode to the emissive layer .
Biochemical Pathways
It contributes to the formation of exciplex-like interactions , which are essential for the efficient functioning of these devices.
Pharmacokinetics
It’s worth noting that btb exhibits high electron mobility , which influences its transport properties in the context of electronic devices.
Result of Action
The result of BTB’s action is the efficient transport of electrons within the device, contributing to the overall performance of organic light-emitting devices . Its unique structure allows for the induction of charge transfer states, which are crucial for the device’s operation .
Action Environment
The action of BTB can be influenced by environmental factors. For instance, the compound shows high thermal stability , which suggests that it can maintain its performance even under high-temperature conditions.
生化分析
Biochemical Properties
4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl plays a crucial role in biochemical reactions, particularly in electron transport processes. It interacts with various enzymes and proteins, facilitating electron transfer due to its high electron mobility . The compound’s interaction with biomolecules is primarily through non-covalent interactions, such as π-π stacking and van der Waals forces, which stabilize the electron transport chain in biochemical systems.
Cellular Effects
The effects of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to enhance electron transport within cells, thereby improving cellular respiration and energy production . Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl exerts its effects through binding interactions with biomolecules. It acts as an electron transport facilitator, binding to electron transport proteins and enhancing their activity . The compound also influences enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic pathways. These interactions lead to changes in gene expression, further modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl change over time. The compound is relatively stable, but its activity can degrade over extended periods . Long-term studies have shown that it maintains its electron transport properties for several weeks, but prolonged exposure can lead to a gradual decline in its effectiveness. This degradation can impact cellular functions, particularly in in vitro studies where the compound is used to enhance electron transport.
Dosage Effects in Animal Models
The effects of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl vary with different dosages in animal models. At low doses, the compound enhances electron transport and cellular respiration without causing significant adverse effects . At higher doses, it can lead to toxicity, affecting liver and kidney functions. Threshold effects have been observed, where a specific dosage range maximizes the compound’s beneficial effects while minimizing toxicity.
Metabolic Pathways
4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl is involved in several metabolic pathways, primarily those related to electron transport and energy production . It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, enhancing their activity and increasing metabolic flux. These interactions lead to higher levels of ATP production, supporting cellular energy demands.
Transport and Distribution
Within cells and tissues, 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl is transported and distributed through interactions with transport proteins and binding proteins . It accumulates in mitochondria, where it exerts its electron transport-enhancing effects. The compound’s localization within specific cellular compartments is crucial for its function, as it needs to be in proximity to electron transport proteins to be effective.
Subcellular Localization
The subcellular localization of 4,4’-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)biphenyl is primarily within the mitochondria . It is directed to this organelle through specific targeting signals and post-translational modifications. Once localized, the compound enhances mitochondrial electron transport, supporting cellular respiration and energy production. Its activity within the mitochondria is essential for its overall biochemical effects.
属性
IUPAC Name |
2-[4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]phenyl]-4,6-diphenyl-1,3,5-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6/c1-5-13-31(14-6-1)37-43-38(32-15-7-2-8-16-32)46-41(45-37)35-25-21-29(22-26-35)30-23-27-36(28-24-30)42-47-39(33-17-9-3-10-18-33)44-40(48-42)34-19-11-4-12-20-34/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICMBMCOVLMLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=NC(=NC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3028594.png)
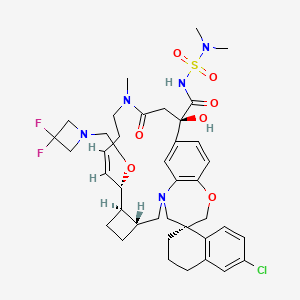
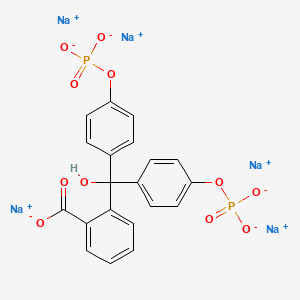
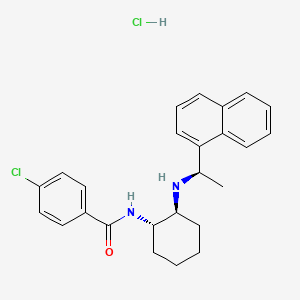
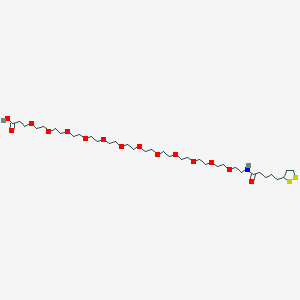
![sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B3028606.png)

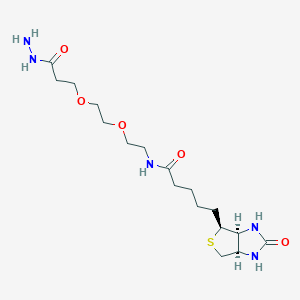
![Man|A(1-2)Man|A(1-3)[Man|A(1-6)Man|A(1-6)]Man|A(1-4)GlcNAc](/img/structure/B3028609.png)
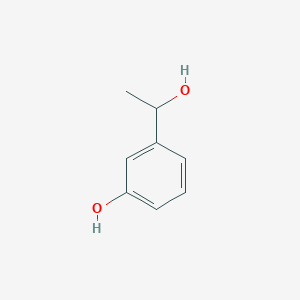
![(1S,2R)-1-((3AR,4R,6R,7aS)-6-(methoxycarbonyl)-2-oxo-6-(phenylthio)hexahydro-4H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B3028611.png)
